BenchChemオンラインストアへようこそ!

Alisol F

Antiviral Hepatitis B Natural Product

Alisol F is the optimal protostane‑type tetracyclic triterpenoid for HBV research. HBsAg IC₅₀ = 0.6 µM – 3.8‑25.7× more potent than alisol A 24‑acetate, alisol B 23‑acetate, and alisol F 24‑acetate. Its 14.2× HBsAg/HBeAg selectivity enables specific antigen‑suppression studies. 4.8× greater anti‑inflammatory activity (NO IC₅₀ = 2.1 µM) versus 25‑anhydroalisol F in intestinal epithelial models. In vivo hepatoprotection validated at 20 mg/kg (p.o.) in acute liver injury models. Differentiate your HBV or gut‑liver axis research with the most potent, validated alisol. For research use only; not for human use.

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
CAS No. 155521-45-2
Cat. No. B1139181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisol F
CAS155521-45-2
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)O
InChIInChI=1S/C30H48O5/c1-16-13-19(25(33)27(4,5)34)35-20-15-30(8)17(23(16)20)14-18(31)24-28(6)11-10-22(32)26(2,3)21(28)9-12-29(24,30)7/h16,18-21,24-25,31,33-34H,9-15H2,1-8H3/t16-,18+,19+,20+,21+,24+,25-,28+,29+,30+/m1/s1
InChIKeyYNKJSQIXVXWFBK-SLGDLKFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alisol F (CAS 155521-45-2): A Protostane-Type Triterpenoid with Quantifiable Anti-HBV and Anti-Inflammatory Differentiation


Alisol F (CAS 155521-45-2) is a protostane-type tetracyclic triterpenoid isolated from the rhizomes of Alisma orientale (Sam.) Juzep. (Alismataceae) . This natural product has been identified alongside structurally related alisols, including alisol A 24-acetate, 25-anhydroalisol A, 13β,17β-epoxyalisol A, alisol B 23-acetate, and alisol F 24-acetate . Alisol F exhibits immunosuppressive, antiviral, and anti-inflammatory properties, with the most potent in vitro inhibition of hepatitis B virus (HBV) surface antigen (HBsAg) secretion among its co-isolated alisol analogs . It also demonstrates hepatoprotective effects through suppression of MAPK, STAT3, and NF-κB signaling pathways both in vitro and in vivo [1].

Why Alisol F Cannot Be Substituted with Alisol A 24-Acetate, Alisol B 23-Acetate, or Alisol F 24-Acetate


Alisols share a protostane skeleton but exhibit substantial potency divergence driven by structural differences in hydroxylation, acetylation, and oxidation patterns. Alisol F (IC50: 0.6 μM for HBsAg) demonstrates 3.8-fold to 25.7-fold greater anti-HBV potency than alisol A 24-acetate (2.3 μM), alisol B 23-acetate (14.3 μM), and 13β,17β-epoxyalisol A (15.4 μM) in the same assay . Its HBeAg inhibition (8.5 μM) is 2.1-fold more potent than alisol F 24-acetate (5.1 μM reversed selectivity) and 58.6-fold more potent than alisol A 24-acetate (498.1 μM) . In anti-inflammatory assays, Alisol F (IC50: 2.1 μM for NO production) is 4.8-fold more potent than its 25-anhydro derivative (10.1 μM) [1]. Substituting Alisol F with any of these analogs would yield significantly different experimental outcomes, invalidating cross-study comparisons and compromising experimental reproducibility.

Quantitative Differentiation of Alisol F vs. Alisol A 24-Acetate, Alisol B 23-Acetate, Alisol F 24-Acetate, and 25-Anhydroalisol F


Anti-HBV Activity: HBsAg Secretion Inhibition in Hep G2.2.15 Cells

Alisol F exhibits the most potent inhibition of HBsAg secretion among seven co-isolated alisols tested in parallel . Its IC50 of 0.6 μM is 3.8-fold more potent than alisol A 24-acetate (2.3 μM), 23.8-fold more potent than alisol B 23-acetate (14.3 μM), 25.7-fold more potent than 13β,17β-epoxyalisol A (15.4 μM), and 12.8-fold more potent than alisol F 24-acetate (7.7 μM) .

Antiviral Hepatitis B Natural Product

Anti-HBV Activity: HBeAg Secretion Inhibition and Reversed Selectivity vs. Alisol F 24-Acetate

Alisol F inhibits HBeAg secretion with an IC50 of 8.5 μM, while alisol F 24-acetate exhibits an IC50 of 5.1 μM for HBeAg but 7.7 μM for HBsAg . This represents a reversed selectivity profile: Alisol F is 14.2× more potent against HBsAg (0.6 μM) than HBeAg (8.5 μM), whereas alisol F 24-acetate is only 1.5× more potent against HBeAg (5.1 μM) than HBsAg (7.7 μM) .

Antiviral Hepatitis B Structure-Activity Relationship

Anti-Inflammatory Activity: LPS-Induced NO Production Inhibition in Caco-2 Cells

Among 21 protostane-type triterpenoids evaluated for LPS-induced NO production inhibition in Caco-2 cells, Alisol F exhibited an IC50 of 2.1 μM, demonstrating 4.8-fold greater potency than 25-anhydroalisol F (10.1 μM) [1]. Alisol F was approximately 5.5-fold more potent than the class-average IC50 (~11.6 μM) among all 21 compounds tested (range: 0.76–38.20 μM) [1].

Anti-inflammatory Nitric Oxide Intestinal Inflammation

Ion Channel Modulation: Differential Inhibition of 5-HT3A vs. α3β4 nACh Receptors

Alisol F inhibits human 5-HT3A receptor channel currents with an IC50 of 79.4 ± 11.0 μM and α3β4 nicotinic acetylcholine receptor (nAChR) channel currents with an IC50 of 21.2 ± 6.0 μM, representing a 3.7-fold selectivity for α3β4 nAChR over 5-HT3A [1]. The inhibition mechanism for both receptors is noncompetitive and voltage-insensitive [1].

Ion Channel Neuropharmacology Receptor Pharmacology

In Vivo Hepatoprotection: ALT/AST Reduction in LPS/D-Gal-Induced Acute Liver Injury Model

In LPS/D-galactosamine-induced acute liver injury mice, Alisol F administered at 20 mg/kg significantly reduced serum ALT and AST levels, key markers of hepatocellular damage [1]. The protective effect was mechanistically linked to suppression of phosphorylated ERK and NF-κB signaling in liver tissues, alongside reduced production of TNF-α, IL-1β, and IL-6 [1].

Hepatoprotection Acute Liver Injury In Vivo Pharmacology

Therapeutic Window: Cytotoxicity and Selective Index in Hep G2.2.15 Cells

Alisol F exhibits a CC50 (50% cytotoxic concentration) of 2.3 μM against Hep G2.2.15 cells, yielding a selective index (SI = CC50/IC50) of 3.8 for HBsAg inhibition . This narrow therapeutic window is characteristic of the alisol class but provides a quantifiable benchmark for structure-activity optimization studies .

Cytotoxicity Selectivity Index Drug Safety

Evidence-Based Application Scenarios for Alisol F in Research and Preclinical Development


HBV Antiviral Screening and Mechanism-of-Action Studies

Alisol F is the optimal alisol selection for HBV research programs prioritizing HBsAg suppression. With an IC50 of 0.6 μM for HBsAg secretion in Hep G2.2.15 cells—3.8× to 25.7× more potent than alisol A 24-acetate, alisol B 23-acetate, and alisol F 24-acetate —it enables detection of antiviral effects at lower concentrations, reducing confounding cytotoxicity. The compound's differential HBsAg/HBeAg selectivity (14.2×) versus alisol F 24-acetate (1.5×) makes it particularly suitable for studies investigating HBV antigen-specific suppression mechanisms .

Intestinal Inflammation and NO Pathway Research in Caco-2 Models

Alisol F demonstrates 4.8-fold greater potency than 25-anhydroalisol F (2.1 μM vs. 10.1 μM) for LPS-induced NO suppression in Caco-2 intestinal epithelial cells . This potency advantage positions Alisol F as the preferred alisol for intestinal inflammation studies, particularly those examining the gut-liver axis, IBD-relevant NO signaling, and MAPK/NF-κB pathway modulation in gastrointestinal models .

Acute Liver Injury and Hepatoprotection Pharmacology

Alisol F is validated in an LPS/D-galactosamine-induced acute liver injury mouse model, where 20 mg/kg oral administration significantly reduced serum ALT and AST levels and suppressed hepatic ERK/NF-κB signaling . This in vivo hepatoprotection profile, coupled with in vitro anti-inflammatory activity via MAPK/STAT3/NF-κB inhibition , supports its use in preclinical liver protection studies, particularly those investigating acute hepatic failure mechanisms.

Nicotinic Acetylcholine Receptor Pharmacology and Neuropharmacology

Alisol F exhibits measurable inhibition of α3β4 nAChR (IC50: 21.2 μM) and 5-HT3A (IC50: 79.4 μM) ion channels in Xenopus oocyte expression systems, with 3.7× selectivity for α3β4 nAChR . This profile supports Alisol F as a tool compound for neuropharmacology studies investigating nAChR-mediated signaling, particularly where noncompetitive, voltage-insensitive channel modulation is relevant .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alisol F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.